1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy-
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Overview
Description
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and phosphodiesterases, leading to the disruption of cellular signaling pathways . This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-(trifluoromethyl)-: Known for its potent antiviral activity.
1H-Benzimidazole, 5-chloro-: Exhibits strong antimicrobial properties.
1H-Benzimidazole, 2-methyl-: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Benzimidazole, 1-(diethoxymethyl)-6-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
CAS No. |
824428-28-6 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(diethoxymethyl)-6-methoxybenzimidazole |
InChI |
InChI=1S/C13H18N2O3/c1-4-17-13(18-5-2)15-9-14-11-7-6-10(16-3)8-12(11)15/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
UGWUNAKGRAKNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C=NC2=C1C=C(C=C2)OC)OCC |
Origin of Product |
United States |
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